5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound with a complex structure. It is characterized by the presence of a thiadiazole ring, a phenoxy group, and a butyl chain.
Preparation Methods
The synthesis of 5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with butyl bromide to form 3,5-dimethylphenoxybutane. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves methylation of the amine group .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiadiazole rings, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
5-[4-(3,5-Dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound shares the phenoxy group but has different substituents and a pyridine ring.
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound also contains the dimethylphenoxy group but has a piperidine ring instead of a thiadiazole ring.
Properties
CAS No. |
87431-52-5 |
---|---|
Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-[4-(3,5-dimethylphenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H21N3OS/c1-11-8-12(2)10-13(9-11)19-7-5-4-6-14-17-18-15(16-3)20-14/h8-10H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
KAYBVKNIAMRCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCC2=NN=C(S2)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.